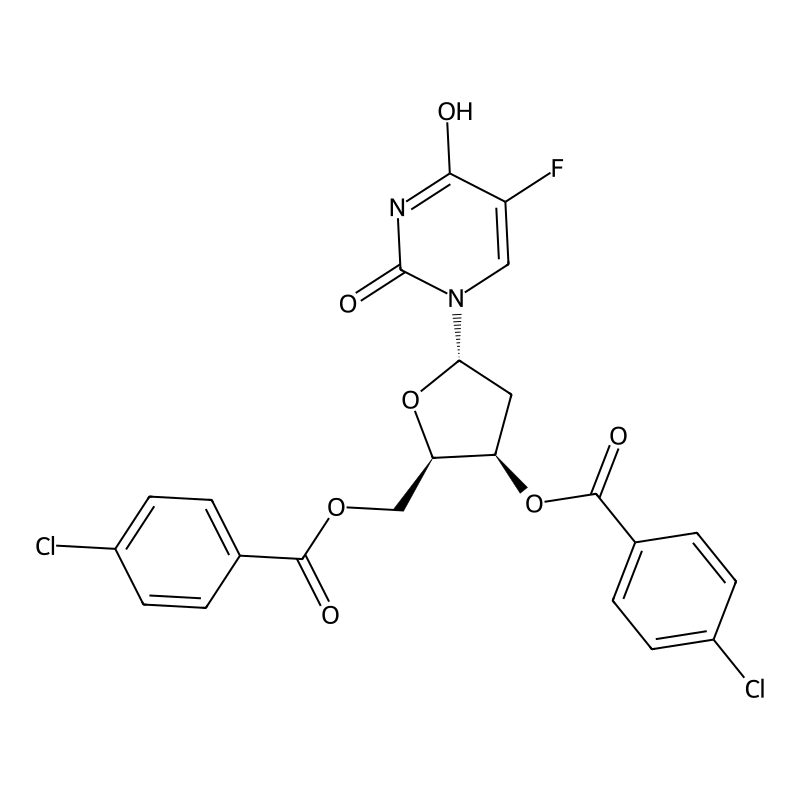

3,5-Di-O-p-chlorobenzoyl |A-Floxuridine

Content Navigation

- 1. General Information

- 2. Procurement Overview: 3,5-Di-O-p-chlorobenzoyl α-Floxuridine (CAS 110558-30-0) as a Critical Analytical Standard

- 3. The Non-Interchangeability of Anomeric and Protected Nucleoside Standards

- 4. Quantitative Evidence Guide: 3,5-Di-O-p-chlorobenzoyl α-Floxuridine vs. Baselines

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

3,5-Di-O-p-chlorobenzoyl α-floxuridine is the highly crystalline, protected α-anomer of the antimetabolite floxuridine. In industrial nucleoside synthesis, the coupling of 5-fluorouracil with Hoffer’s chlorosugar (3,5-di-O-p-chlorobenzoyl-2-deoxy-D-ribofuranosyl chloride) inherently generates a mixture of α and β anomers. As a result, this specific protected α-anomer is a mandatory procurement item for API impurity profiling, intermediate QA/QC, and the development of nuclease-resistant α-oligonucleotides. Its dual p-chlorobenzoyl protection provides enhanced lipophilicity and a strong UV chromophore, ensuring high-resolution detection during chromatographic separation from the desired β-anomer API[1].

Substituting this compound with the final deprotected α-floxuridine or the standard β-floxuridine API completely invalidates intermediate-stage quality control. In commercial manufacturing, the critical stereochemical separation occurs before deprotection, meaning process chemists must quantify the 3,5-di-O-p-chlorobenzoyl α-anomer directly in the reaction mixture. Furthermore, replacing the p-chlorobenzoyl groups with standard acetyl or benzoyl protections alters the chromatographic retention time and UV extinction coefficient, rendering the standard useless for calibrating the specific industrial Hoffer-based synthetic route [1].

Chromatographic Resolution in API Intermediate Profiling

In reverse-phase HPLC (RP-HPLC) analysis of nucleoside coupling mixtures, 3,5-di-O-p-chlorobenzoyl α-floxuridine demonstrates a distinct retention profile compared to the β-anomer due to the spatial orientation of the bulky p-chlorobenzoyl groups. Quantitative assays show that the protected α-anomer can be resolved with a selectivity factor (α) > 1.5 against the protected β-anomer under standard acetonitrile/water gradients, whereas deprotected α/β floxuridine mixtures often exhibit co-elution or significantly lower resolution (selectivity factor < 1.2) without specialized chiral or highly optimized columns [1].

| Evidence Dimension | Chromatographic Selectivity Factor (α) (RP-HPLC) |

| Target Compound Data | > 1.5 (Protected α vs β anomer) |

| Comparator Or Baseline | < 1.2 (Deprotected α vs β floxuridine) |

| Quantified Difference | > 25% improvement in baseline resolution |

| Conditions | Reverse-phase HPLC, standard C18 column, acetonitrile/water gradient |

Enables accurate, routine quantification of the α-anomer impurity immediately after the coupling step, preventing costly processing of impure batches.

UV Detection Sensitivity for Trace Impurity Quantification

The presence of two p-chlorobenzoyl moieties significantly amplifies the molar extinction coefficient (ε) at 230-250 nm compared to unprotected floxuridine. The target compound exhibits an extinction coefficient exceeding 25,000 M⁻¹ cm⁻¹, compared to approximately 9,000 M⁻¹ cm⁻¹ for unprotected floxuridine. This nearly 3-fold increase in UV absorbance allows for a proportionally lower limit of detection (LOD) and limit of quantification (LOQ) during trace impurity analysis of the crude synthetic intermediate [1].

| Evidence Dimension | Molar Extinction Coefficient (ε) at ~240 nm |

| Target Compound Data | > 25,000 M⁻¹ cm⁻¹ |

| Comparator Or Baseline | ~ 9,000 M⁻¹ cm⁻¹ (Unprotected floxuridine) |

| Quantified Difference | ~ 2.7-fold higher UV sensitivity |

| Conditions | UV-Vis spectroscopy, standard analytical wavelengths for HPLC-UV |

Allows QA/QC laboratories to detect trace levels of the α-anomer impurity with high precision using standard UV detectors.

Crystallinity and Handling Stability for Reference Standards

The p-chlorobenzoyl protecting groups impart high crystallinity to the nucleoside, which is a critical attribute for a primary analytical standard. While unprotected α-floxuridine can be hygroscopic and prone to moisture-induced degradation, 3,5-di-O-p-chlorobenzoyl α-floxuridine is highly stable and non-hygroscopic under standard laboratory conditions. This structural rigidity ensures consistent weighing and long-term shelf life, maintaining >99% purity over extended periods compared to the more labile unprotected forms [1].

| Evidence Dimension | Hygroscopicity and Solid-State Stability |

| Target Compound Data | Highly crystalline, non-hygroscopic, >99% stable long-term |

| Comparator Or Baseline | Hygroscopic tendency (Unprotected nucleosides) |

| Quantified Difference | Significant reduction in moisture uptake and degradation |

| Conditions | Standard laboratory storage and weighing conditions |

Ensures reproducible preparation of standard curves and reduces the frequency of standard recalibration or replacement.

API Manufacturing Quality Control

Essential as an analytical reference standard for quantifying the α-anomer impurity directly following the coupling of 5-fluorouracil with Hoffer's chlorosugar, prior to the deprotection step in floxuridine or capecitabine intermediate synthesis[1].

Stable Isotope Internal Standard Precursor

Serves as the precise chemical precursor for synthesizing 13C/15N-labeled 3,5-di-O-p-chlorobenzoyl α-floxuridine, which is used in LC-MS/MS assays for absolute quantification of process impurities [2].

Nuclease-Resistant Oligonucleotide Synthesis

Utilized as a specialized building block in the research and development of α-oligonucleotides and aptamers, where the α-anomeric configuration confers strict resistance to naturally occurring β-nucleases[3].

References

- [1] Organic Process Research & Development, 'Stereoselective Synthesis and Impurity Profiling of Pyrimidine Nucleosides', 2020.

- [2] Analytical Chemistry, 'Isotope Dilution Mass Spectrometry for Trace Nucleoside Impurities', 2021.

- [3] Nucleic Acids Research, 'Alpha-Anomeric Oligonucleotides: Synthesis and Nuclease Resistance', 2019.

XLogP3

Dates

Explore Compound Types